molecular formula C10H7N3 B177327 2-Aminoquinoline-3-carbonitrile CAS No. 31407-25-7

2-Aminoquinoline-3-carbonitrile

Cat. No. B177327
CAS RN: 31407-25-7
M. Wt: 169.18 g/mol
InChI Key: RANOMAHFIQOQIG-UHFFFAOYSA-N
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Description

2-Aminoquinoline-3-carbonitrile is a chemical compound with the molecular formula C10H7N3 . It is used in the field of specialty chemicals, nucleosides, nucleotides, phosphoramidites, and pharmaceutical intermediates .


Synthesis Analysis

Quinoline compounds, including 2-Aminoquinoline-3-carbonitrile, have been synthesized through various methods over the last few decades . These methods include classical methods of synthesizing the primary quinoline derivatives and efficient methods that reduce reaction time with increased yield . The metal nanoparticle-catalyzed reaction also serves as a potent and effective technique for the synthesis of quinoline with excellent atom efficiency .


Molecular Structure Analysis

The molecular weight of 2-Aminoquinoline-3-carbonitrile is 169.18 g/mol . The InChI code for this compound is 1S/C10H7N3/c11-6-8-5-7-3-1-2-4-9(7)13-10(8)12/h1-5H, (H2,12,13) . The Canonical SMILES string for this compound is C1=CC=C2C(=C1)C=C(C(=N2)N)C#N .


Chemical Reactions Analysis

Quinoline is a multifunctional scaffold in medicinal chemistry that forms a salt with acids and undergoes electrophilic and nucleophilic substitution reactions . The synthesis of the 2-aminoquinolines can be done through the following chemical reactions: Claisen-Schmidt condensation, 1, 3-dipolar cycloaddition, one-pot multicomponent reactions (MCRs), and reductive amination .


Physical And Chemical Properties Analysis

The physical and chemical properties of 2-Aminoquinoline-3-carbonitrile include a molecular weight of 169.18 g/mol . The compound has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 3 . The XLogP3-AA value is 2.1 .

Scientific Research Applications

Synthesis of Polyfunctionally Heterocyclic Compounds

  • Application Summary : 2-Aminoquinoline-3-carbonitrile is used in the synthesis of polyfunctionally heterocyclic compounds . These compounds are often used in medicinal chemistry due to their diverse biological activities.
  • Methods of Application : The compound 2-Aminoquinoline-3-carbonitrile is reacted with ethylcyanoacetate to produce a derivative. This derivative is then used to synthesize different heterocyclic derivatives comprising pyridine, coumarin, pyrimidine, thiophene, and thiazole rings .
  • Results or Outcomes : The synthesis of these heterocyclic compounds can lead to the development of new drugs with potential antimicrobial properties .

Anticancer Activity

  • Application Summary : 2-Aminoquinoline-3-carbonitrile has been used in the synthesis of pyrimido[4,5-b]quinolines, which have shown promising anticancer activity .
  • Methods of Application : The compound is reacted with different aldehydes in a mixture of acetic acid and sodium acetate . This forms a variety of pyrimido[4,5-b]quinolines.
  • Results or Outcomes : Many of these synthesized derivatives have shown promising anticancer activity on different cancer cell lines such as MCF-7, A549, K562 and others . They also demonstrated activity on different enzymes and receptors that promote apoptosis, repair DNA damage, and induce cell cycle arrest .

Corrosion Inhibition

  • Application Summary : 2-Aminoquinoline-3-carbonitrile has been used in the study of corrosion inhibition on mild steel in 1 M HCl .
  • Methods of Application : Several methods such as weight loss, electrochemical impedance spectroscopy (EIS), scanning electron microscopy (SEM), atomic force microscopy (AFM), and quantum chemical techniques were used for this purpose .
  • Results or Outcomes : The study provides insights into the corrosion inhibition properties of 2-Aminoquinoline-3-carbonitrile .

Synthesis of Spiro-Oxazino-Quinoline Derivatives

  • Application Summary : 2-Aminoquinoline-3-carbonitrile has been used in the synthesis of novel heterocycles such as spiro-oxazino-quinoline derivatives .
  • Methods of Application : A convenient route was successfully developed for the synthesis of these novel heterocycles from 2-Aminoquinoline-3-carbonitrile .
  • Results or Outcomes : The synthesized spiro-quinoline derivatives were further studied for their photophysical properties .

Safety And Hazards

The safety data sheet for 2-Aminoquinoline-3-carbonitrile indicates that it is classified as Acute Tox. 4 Oral - Eye Dam. 1 . The precautionary statements include P280 - P301 + P312 + P330 - P305 + P351 + P338 + P310 .

Future Directions

While specific future directions for 2-Aminoquinoline-3-carbonitrile are not mentioned in the search results, the use of quinoline compounds in medicinal chemistry, particularly in the development of anticancer drugs, suggests potential future research directions .

properties

IUPAC Name

2-aminoquinoline-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7N3/c11-6-8-5-7-3-1-2-4-9(7)13-10(8)12/h1-5H,(H2,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RANOMAHFIQOQIG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(C(=N2)N)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50296310
Record name 2-aminoquinoline-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50296310
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

169.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>25.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24819016
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

2-Aminoquinoline-3-carbonitrile

CAS RN

31407-25-7
Record name 31407-25-7
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=108758
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-aminoquinoline-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50296310
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of 2-aminobenzaldehyde (2.42 g; 20 mmol) in dry ethanol (60 mL) was added malonitrile (1.89 mL; 30 mmol) and piperidine (0.988 mL; 10 mmol). The reaction mixture was partitioned in four sealed tubes and heated at 100° C. for 24 h. The volatiles were removed under reduced pressure and the remaining crude was purified by flash-chromatography using a gradient of ethyl acetate (5-80%) in dichloromethane as eluent to furnish 1.94 g (57%) of 2-aminoquinoline-3-carbonitrile as an ochre solid. ESI/APCI: 170 (M+H).
Quantity
2.42 g
Type
reactant
Reaction Step One
Quantity
1.89 mL
Type
reactant
Reaction Step One
Quantity
0.988 mL
Type
reactant
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
32
Citations
S Upadhyay - Bulletin of Pure & Applied Sciences-Chemistry, 2017 - indianjournals.com
… at room temperature converted into 2-Aminoquinoline-3carbonitrile (3) in … as 2-Aminoquinoline-3-carbonitrile (3) Fig 2. Scheme 1. … by spectral analysis as 2Aminoquinoline-3-carbonitrile …
Number of citations: 2 www.indianjournals.com
KM El-Gamal - Organic Chem Curr Res, 2016 - researchgate.net
… We herein report the synthesis of 2-aminoquinoline-3carbonitrile (2) and the strategy depend on an efficient one-pot via in situ generation of tetrazoloquinoline, on contrast to other …
Number of citations: 3 www.researchgate.net
GA Bahatheg - platform.almanhal.com
… Synthesis of 2-Aminoquinoline-3-carbonitrile (114a) via Condensation of o-Nitro-benzaldehyde (115) with 113. 1.38 Synthesis of 2-aminoquinoline-3-carbonitrile (114a) via Reaction of …
Number of citations: 0 platform.almanhal.com
B Jiang, C Li, SJ Tu, F Shi - Journal of Combinatorial Chemistry, 2010 - ACS Publications
… the desired N-aryl 2-aminoquinoline-3-carbonitrile can not be … to N-substituted 2-aminoquinoline-3-carbonitrile 3 with good … N-substituted 2-aminoquinoline-3-carbonitrile derivatives but …
Number of citations: 32 pubs.acs.org
BS Rane, MA Kazi, SM Bagul, DP Shelar… - Journal of …, 2010 - Springer
… from highly reactive starting material, 2-aminoquinoline-3-carbonitrile 4 and cyclic ketone 5, 7 … as precursor for the synthesis of 2-aminoquinoline-3-carbonitrile 4. Thus, commercially …
Number of citations: 25 link.springer.com
J Xu, LH Zhang, XB Liu, W Ma, L Ma… - Journal of Chemical …, 2018 - journals.sagepub.com
… 4 by the reaction of 2-aminoquinoline-3-carbonitrile 1, N,N… component reaction of 2-aminoquinoline-3-carbonitrile 1, … the model reaction comprising 2-aminoquinoline-3-carbonitrile 1, …
Number of citations: 1 journals.sagepub.com
A Albert, W Pendergast - Journal of the Chemical Society, Perkin …, 1973 - pubs.rsc.org
… Quinazoline with malononitrile gave 2-aminoquinoline-3-carbonitrile and, with dimedone, 3,4-dihydro-3,3-dimethyl-l(2H)-acridone (1 6). Similarly pyrido[3,2-d]pyrimidine (9) and …
Number of citations: 14 pubs.rsc.org
KM El-Gamal - … Journal of Pharmaceutical Sciences and Research, 2017 - researchgate.net
… : Due to your efforts diligent on quinoline nucleus new series containing pyrimido [4, 5-b] quinoline were synthesized via starting with the strategic 2-aminoquinoline-3-carbonitrile (2) …
Number of citations: 2 www.researchgate.net
KM El-Gaml - American Journal of Organic Chemistry, 2015 - academia.edu
… for the preparation of biologically active heterocyclic derivatives along with the versatility of the organic synthon [31] we herein report the synthesis of 2-aminoquinoline-3-carbonitrile(2). …
Number of citations: 12 www.academia.edu
RM Singh, N Sharma, R Kumar, M Asthana… - Tetrahedron, 2012 - Elsevier
… 2-Aminoquinoline-3-carbonitrile framework was generally prepared from the multi component reactions involving cyclohexanone or cyclohexandione, α,β-unsaturated malanonitrile and …
Number of citations: 16 www.sciencedirect.com

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